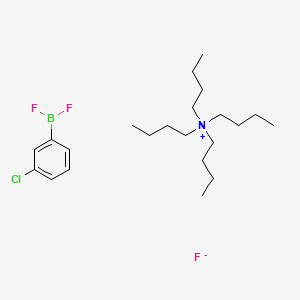
(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride is a complex chemical compound that combines the properties of boron, fluorine, and nitrogen-containing organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride typically involves the reaction of 3-chlorophenylboronic acid with difluoroborane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as tetrahydrofuran and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride ion acts as a leaving group.
Oxidation and Reduction: The boron center can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Complex Formation: The compound can form complexes with other molecules, particularly those containing electron-donating groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted phenylboranes, while oxidation and reduction can lead to various boron-containing compounds with different oxidation states.
Scientific Research Applications
Chemistry
In chemistry, (3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride is used as a reagent in organic synthesis. It can facilitate the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of complex organic molecules.
Biology and Medicine
The compound’s potential applications in biology and medicine are being explored, particularly in the development of boron-containing drugs. Boron compounds have shown promise in cancer therapy and as enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and ceramics. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which (3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride exerts its effects involves the interaction of its boron center with various molecular targets. The boron atom can form stable complexes with electron-rich species, influencing the reactivity and stability of the compound. The fluoride ion can also participate in hydrogen bonding and other interactions, further modulating the compound’s behavior.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the fluorine and nitrogen-containing groups.
Difluoroborane: Contains the boron-fluorine moiety but lacks the phenyl and nitrogen-containing groups.
Tetrabutylammonium Fluoride: Contains the fluoride ion and nitrogen-containing group but lacks the boron and phenyl groups.
Uniqueness
(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride is unique due to its combination of boron, fluorine, and nitrogen-containing groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Properties
IUPAC Name |
(3-chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BClF2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9)10;/h5-16H2,1-4H3;1-4H;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGLSXPBAPDAQN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)Cl)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BClF3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














